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Compound of Interest

Tert-butyl 3-
Compound Name: ((methylamino)methyl)piperidine-

1-carboxylate

Cat. No.: B1291068

\. J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-
((methylamino)methyl)piperidine-1-carboxylate as a key building block in synthetic and
medicinal chemistry. The unique structural features of this piperidine derivative, including the
Boc-protected ring nitrogen and the secondary methylamino side chain, make it a versatile
intermediate for the construction of complex molecular architectures, particularly in the
development of novel therapeutics.

Overview of Applications

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a valuable heterocyclic
building block primarily utilized in the synthesis of pharmaceutical compounds. Its structure is
particularly suited for the development of antagonists for G-protein coupled receptors (GPCRS),
such as the neurokinin-3 (NK3) receptor. The piperidine scaffold is a common motif in centrally
acting drugs, and the functional groups on this building block allow for diverse chemical
modifications.

One of the most notable applications is in the synthesis of potent and selective neurokinin-3
(NK3) receptor antagonists. The NK3 receptor, part of the tachykinin receptor family, is
implicated in a variety of physiological processes, and its modulation is a therapeutic target for
conditions such as schizophrenia, substance abuse, and menopausal hot flashes. The building
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block provides a key fragment for molecules like Osanetant (SR142801), a pioneering non-
peptide NK3 receptor antagonist.

Physicochemical Properties

Property Value

Molecular Formula C11H22N202

Molecular Weight 214.31 g/mol

CAS Number 392331-89-4

Appearance Colorless to pale yellow oil
Boiling Point Approx. 285.5 °C at 760 mmHg

Soluble in most organic solvents (DCM, THF,

Solubility
MeOH)

Key Synthetic Transformations and Protocols

The primary utility of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate stems
from the reactivity of its secondary amine, which can readily participate in various coupling
reactions. The Boc-protecting group on the piperidine nitrogen ensures regioselectivity in these
transformations and can be easily removed under acidic conditions in a later synthetic step if
required.

Reductive Amination

The secondary amine of the building block can be alkylated via reductive amination with an
appropriate aldehyde or ketone. This reaction is a cornerstone for introducing diversity and
building complexity.

Protocol: General Procedure for Reductive Amination

¢ Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and tert-butyl 3-
((methylamino)methyl)piperidine-1-carboxylate (1.1 eq) in a suitable solvent such as
dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, like acetic
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acid (0.1 eq), if necessary. Stir the mixture at room temperature for 1-2 hours to facilitate the
formation of the iminium ion intermediate.

e Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)s, 1.5
eq), portion-wise to the reaction mixture.

o Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The
reaction is typically complete within 3-12 hours.

o Work-up: Quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction
solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel.

Representative Reaction Data:

Aldehyde/Keto  Reducing

Solvent Time (h) Yield (%)
he Agent
3-
NaBH(OAc)s DCE 4 85
Phenylpropanal
Cyclohexanone NaBH(OACc)s3 DCM 6 78
Amide Coupling

The secondary amine can be acylated with carboxylic acids to form amide bonds, a common
linkage in many pharmaceutical agents.

Protocol: General Procedure for Amide Coupling

o Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous
aprotic solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-
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hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to
form the activated ester.

o Amine Addition: Add tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.1 eq)
to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine
(DIPEA, 2.0 eq).

e Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by
TLC or LC-MS.

e Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCI,
saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous
sodium sulfate and concentrate in vacuo.

« Purification: Purify the resulting amide by flash column chromatography.

Representative Reaction Data:

Carboxylic Coupling

. Solvent Time (h) Yield (%)
Acid Reagents
EDC, HOB,
Benzoic Acid DMF 16 92
DIPEA
4-
Chlorophenylace  HATU, DIPEA DCM 12 88
tic acid

Application in the Synthesis of Neurokinin-3 (NK3)
Receptor Antagonists

A significant application of this building block is in the synthesis of NK3 receptor antagonists.
The general structure of many of these antagonists features a central piperidine ring. The
following workflow illustrates a generalized synthetic approach to a key intermediate for such
antagonists.
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Caption: Synthetic workflow for a key piperidine intermediate.

Biological Context: The Neurokinin-3 Receptor
Signaling Pathway

The final products synthesized using this building block often target the NK3 receptor.
Understanding the downstream signaling cascade is crucial for drug development
professionals. The NK3 receptor is a Gg/11 protein-coupled receptor. Upon binding of its
endogenous ligand, Neurokinin B (NKB), the receptor undergoes a conformational change,
activating the Gqg/11 protein. This initiates a signaling cascade as illustrated below.
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Caption: Simplified NK3 receptor signaling pathway.
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Biological Activity of a Representative NK3
Receptor Antagonist

The following table summarizes the in vitro binding affinity of Osanetant (SR142801), an NK3
receptor antagonist whose synthesis can be envisioned using a similar piperidine building
block.

Compound Target Assay Type Species Ki (nM) pA:2
Osanetant NKS3 Radioligand

o Human 0.21
(SR142801) Receptor Binding
Osanetant NK3 Radioligand ] )

o Guinea Pig 0.11
(SR142801) Receptor Binding
Osanetant NK3 Functional ) )

Guinea Pig - 9.4

(SR142801) Receptor Assay

Data sourced from publicly available literature.

Conclusion

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a highly valuable and
versatile building block for the synthesis of complex piperidine-containing molecules. Its
application in the development of NK3 receptor antagonists highlights its importance in
medicinal chemistry and drug discovery. The protocols and data presented herein provide a
foundation for researchers to utilize this building block in their synthetic endeavors.

 To cite this document: BenchChem. [Application Notes and Protocols: Tert-butyl 3-
((methylamino)methyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1291068#use-of-tert-butyl-3-methylamino-methyl-
piperidine-1-carboxylate-as-a-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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